

physicochemical properties of 2,4-dichloro-pyrimidin-5-ylamine

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Compound of Interest

Compound Name:	5-Amino-2,4-dichloropyrimidine
Cat. No.:	B029763

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An In-depth Technical Guide on the Physicochemical Properties of 2,4-dichloro-pyrimidin-5-ylamine

Introduction

2,4-dichloro-pyrimidin-5-ylamine (CAS No. 5177-27-5), also commonly referred to as **5-Amino-2,4-dichloropyrimidine**, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and drug development.^[1] As a substituted pyrimidine, its structural framework is integral to a variety of biologically active molecules, demonstrating the versatility of the pyrimidine scaffold in therapeutic applications.^{[2][3]} The strategic placement of two reactive chlorine atoms and an amino group makes this compound a versatile building block for synthesizing more complex molecules, particularly in the development of antiviral and anti-cancer agents.^[3]

This guide offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and handling of 2,4-dichloro-pyrimidin-5-ylamine, tailored for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific data to support laboratory and development endeavors.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific research. The fundamental identifiers for 2,4-dichloro-pyrimidin-5-ylamine are summarized below.

Identifier	Value	Reference
CAS Number	5177-27-5	[1] [4]
Molecular Formula	C ₄ H ₃ Cl ₂ N ₃	[4] [5]
Molecular Weight	163.99 g/mol	[5]
IUPAC Name	2,4-dichloropyrimidin-5-amine	[5]
Common Synonyms	5-Amino-2,4-dichloropyrimidine	[1] [4]
InChI Key	RINHV ELYM ZLXI W- UHFFFAO YSA-N	[4]
SMILES	Nc1cnc(Cl)nc1Cl	

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digraph "2_4_dichloro_pyrimidin_5_ylamine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms
N1 [label="N"];
C2 [label="C"];
N3 [label="N"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Cl_C2 [label="Cl"];
Cl_C4 [label="Cl"];
N_C5 [label="NH2"];

// Position nodes
C6 [pos="0,1.5!"];
N1 [pos="-1.3,0.75!"];
C2 [pos="-1.3,-0.75!"];
N3 [pos="0,-1.5!"];
C4 [pos="1.3,-0.75!"];
```

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C5 [pos="1.3,0.75!"];
Cl_C2 [pos="-2.6,-1.5!"];
Cl_C4 [pos="2.6,-1.5!"];
N_C5 [pos="2.6,1.5!"];
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// Define edges for bonds
C6 -- N1 [label=""];
N1 -- C2 [label=""];
C2 -- N3 [label=""];
N3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C2 -- Cl_C2 [label=""];
C4 -- Cl_C4 [label=""];
C5 -- N_C5 [label=""];
```

```
// Double bonds
edge [style=double];
N1 -- C6;
C2 -- N3;
C4 -- C5;
}
```

Caption: Molecular Structure of 2,4-dichloro-pyrimidin-5-ylamine.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. The key properties of 2,4-dichloro-pyrimidin-5-ylamine are presented below. It is important to note that several parameters, such as boiling point and pKa, are based on predictive models and should be considered as estimates.

Property	Value	Reference
Appearance	Brown solid	[4]
Melting Point	118-123 °C	
Boiling Point	290.7 ± 20.0 °C (Predicted)	[4]
Density	1.606 ± 0.06 g/cm³ (Predicted)	[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol	[4] [6]
pKa	-1.55 ± 0.29 (Predicted)	[4]
Storage Temperature	2-8°C, in a dry, cool, and well-ventilated place	[1]

Spectroscopic Profile for Structural Elucidation

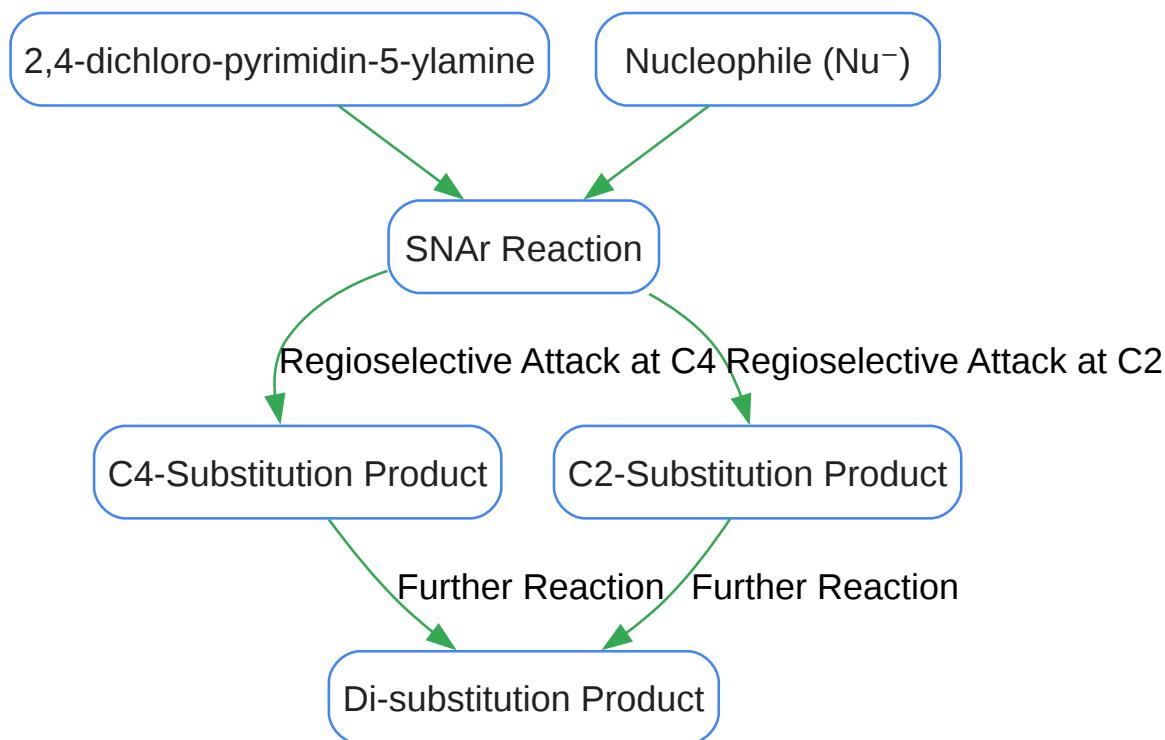
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be relatively simple. It would feature a singlet for the proton on the pyrimidine ring (at C6) and a broad singlet corresponding to the two protons of the amino group (-NH₂). The exact chemical shifts would depend on the solvent used.[\[7\]](#)
- ¹³C NMR: The carbon spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature for confirming the presence and number of chlorine atoms in the structure.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, as well as C=C and C=N stretching vibrations from the pyrimidine ring. C-Cl stretching bands would also be present.[\[7\]](#)

Reactivity and Chemical Behavior

The synthetic utility of 2,4-dichloro-pyrimidin-5-ylamine is primarily defined by the reactivity of its dichlorinated pyrimidine core. The two chlorine atoms are excellent leaving groups, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.^{[8][9]}

Causality of Reactivity: The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The two chlorine atoms further withdraw electron density, activating the C2 and C4 positions for substitution. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by the substituent at the C5 position.^[9] The C5-amino group is an electron-donating group, which can influence the relative reactivity of the C2 and C4 positions. Generally, for 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.^[9] The electronic effect of the C5-amino group makes the prediction of regioselectivity more complex and often dependent on the nature of the incoming nucleophile and reaction conditions. This tunable reactivity is precisely what makes the compound a valuable and versatile intermediate.^[3]



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Caption: Potential SNAr reaction pathways for 2,4-dichloro-pyrimidin-5-ylamine.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 2,4-dichloropyrimidin-5-ylamine, reflecting standard practices in chemical research.

Synthesis via Reduction of 2,4-dichloro-5-nitropyrimidine

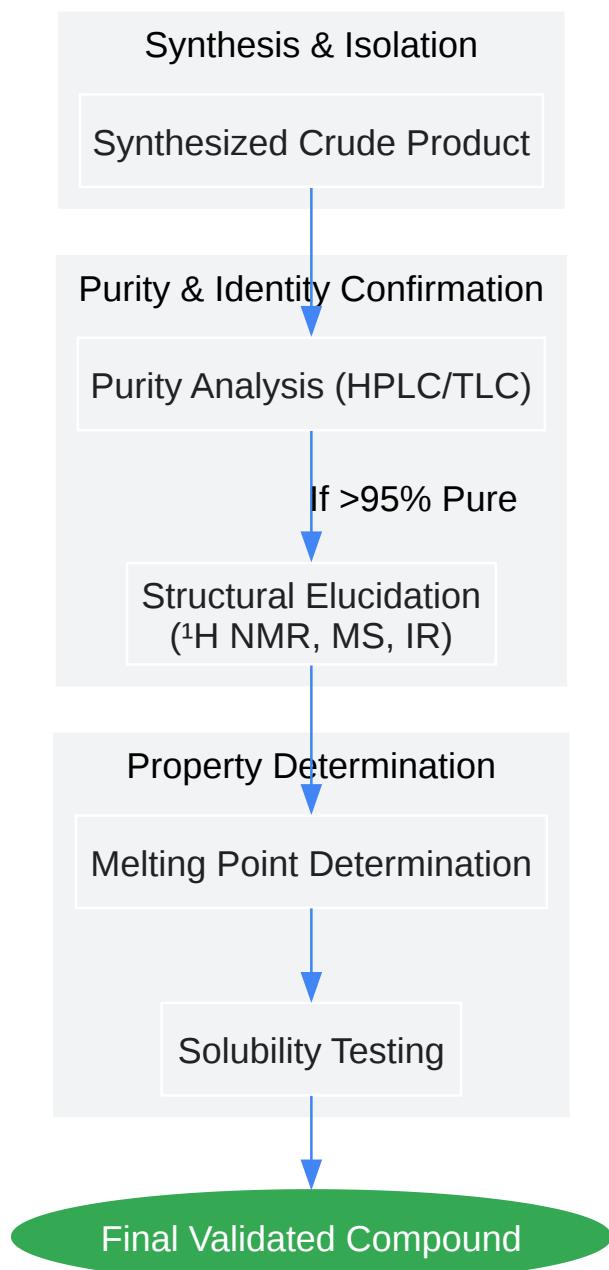
This protocol describes a common method for preparing the target compound.^[4] The rationale is the straightforward reduction of a nitro group to an amine, a fundamental transformation in organic synthesis. Iron powder in acetic acid is a classic, cost-effective, and reliable reagent system for this purpose.

Methodology:

- System Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) and acetic acid to form a suspension (concentration of ~0.4 M).
- Reagent Addition: Add iron powder (6.0 equivalents) to the suspension.
- Reaction: Stir the non-homogeneous mixture vigorously at room temperature for approximately 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture while warm through a pad of diatomaceous earth to remove the iron residue and other insoluble impurities.
- Washing: Wash the filter cake with methanol to ensure complete recovery of the product.
- Isolation: Combine the filtrates and evaporate the volatile solvents under reduced pressure.
- Purification: The resulting crude product can be purified further by recrystallization or column chromatography to yield pure 2,4-dichloro-pyrimidin-5-ylamine.

Workflow for Physicochemical Characterization

A systematic workflow is critical to validate the identity, purity, and properties of the synthesized compound. This represents a self-validating system to ensure data integrity.



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Caption: A logical workflow for the characterization of 2,4-dichloro-pyrimidin-5-ylamine.

Applications in Drug Discovery and Development

2,4-dichloro-pyrimidin-5-ylamine is not an end-product but a crucial starting material. Its value lies in its ability to be elaborated into more complex molecular architectures.

- **Antiviral Agents:** It is a documented intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6][10]
- **Oncology:** Substituted pyrimidines are a cornerstone of many anti-cancer therapies. This intermediate provides a scaffold for developing kinase inhibitors and other targeted agents.
- **Agricultural Chemistry:** The related compound 2,4-Dichloro-6-methyl-pyrimidin-5-ylamine is used in the synthesis of herbicides and fungicides, highlighting the broader utility of this chemical class in agrochemicals.[11][12]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

- **Hazard Identification:** 2,4-dichloro-pyrimidin-5-ylamine is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
- **Precautionary Measures:**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[1]
 - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][13]
 - **Handling:** Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
- **Storage:** Keep containers tightly closed and store in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials.[1]

Conclusion

2,4-dichloro-pyrimidin-5-ylamine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its significance is rooted in the strategic reactivity of its dichlorinated pyrimidine core, which allows for versatile synthetic modifications via nucleophilic aromatic substitution. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of advanced pharmaceutical agents and other high-value chemical products.

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